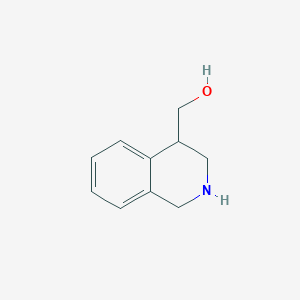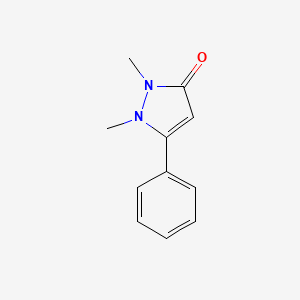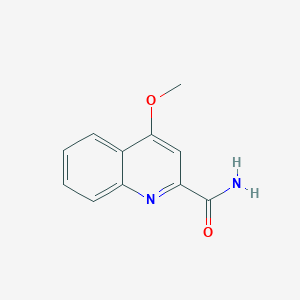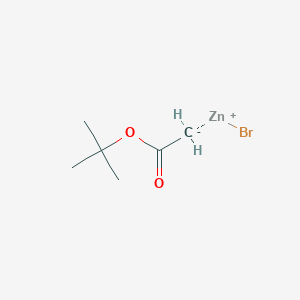![molecular formula C22H23F2N3O5S B8762967 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B8762967.png)
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, an azetidine ring, and a tert-butyl ester group. The presence of difluoromethoxy and benzenesulfonyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the pyrrolo[2,3-b]pyridine intermediate.
Attachment of the Difluoromethoxy and Benzenesulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or benzenesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-Methoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
- 3-[1-(3-Chloromethoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the difluoromethoxy group in 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C22H23F2N3O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
tert-butyl 3-[1-[3-(difluoromethoxy)phenyl]sulfonylpyrrolo[2,3-b]pyridin-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C22H23F2N3O5S/c1-22(2,3)32-21(28)26-12-16(13-26)15-9-14-7-8-27(19(14)25-11-15)33(29,30)18-6-4-5-17(10-18)31-20(23)24/h4-11,16,20H,12-13H2,1-3H3 |
InChI Key |
NJONPXBIXPRNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC(=C4)OC(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B8762961.png)
![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)
![Acetamide, N-[2-(phenylethynyl)phenyl]-](/img/structure/B8762981.png)



